molecular formula C23H18N2O4S B1661461 4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 912762-62-0

4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B1661461
CAS No.: 912762-62-0
M. Wt: 418.5
InChI Key: QOEQLPJTLFAAII-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. Its molecular formula is C23H18N2O4S. This compound is part of the benzamide family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide involves several steps:

    Coupling Reaction: Substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid to form intermediate compounds.

    Final Derivatization: The intermediate compounds are then treated with specific reagents such as 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives.

The purity of the synthesized compounds is typically confirmed through C, H, and N analysis, and their structures are analyzed using IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

4-Benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential anti-inflammatory properties.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Molecular docking studies have provided insights into the three-dimensional geometrical view of the ligand binding to their protein receptor .

Comparison with Similar Compounds

4-Benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide can be compared with other benzamide derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides

These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications

Properties

IUPAC Name

4-benzoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-28-17-12-13-18(29-2)21-19(17)24-23(30-21)25-22(27)16-10-8-15(9-11-16)20(26)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEQLPJTLFAAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215801
Record name 4-Benzoyl-N-(4,7-dimethoxy-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912762-62-0
Record name 4-Benzoyl-N-(4,7-dimethoxy-2-benzothiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912762-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoyl-N-(4,7-dimethoxy-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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